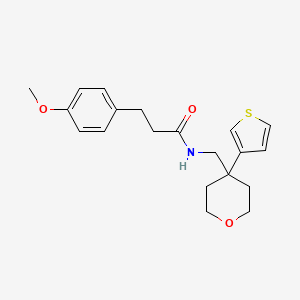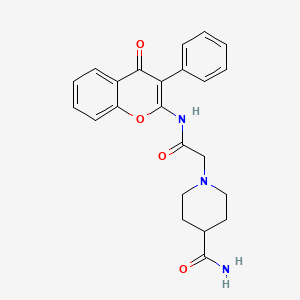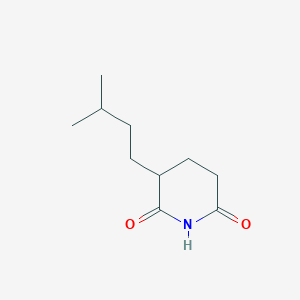![molecular formula C21H17BrN2O B2554183 {2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene CAS No. 500149-06-4](/img/structure/B2554183.png)
{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene" is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system. They are of significant interest due to their pharmacological properties, including antifungal, antiviral, and anticancer activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the case of the related compound 3-(2-Bromophenyl)thiazolo[3,2-a]benzimidazole, the synthesis was achieved by reacting 1-bromo-2-(2,2-dibromovinyl)benzene with 1H-benzo[d]imidazole-2(3H)-thione . Another related compound, 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate, was synthesized by a reaction involving a methoxyphenyl ring and a benzimidazole ring system . These methods could potentially be adapted for the synthesis of "{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene".
Molecular Structure Analysis
Benzimidazole derivatives often exhibit interesting structural features due to the presence of the fused ring system. For instance, the crystal structure of a related compound showed that the methoxyphenyl ring is twisted with respect to the benzimidazole ring system, indicating potential steric interactions between substituents . Similarly, the thiazolo[3,2-a]benzimidazole system is nearly planar, which could suggest a degree of conjugation and rigidity in the structure .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3·4H2O resulted in both addition-elimination and substitution products . This indicates that the bromophenyl group in benzimidazole derivatives can be reactive and may undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The absorption maxima and fluorescence characteristics of these compounds can vary depending on the substituents on the 2-aryl group, as seen in a series of 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole derivatives . The fluorescence results revealed blue-green fluorescence in dilute solutions, which could be relevant for applications in optical materials or sensors . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the stability and solubility of these compounds .
Aplicaciones Científicas De Investigación
Structural Analysis and Crystallography
Studies have explored the crystal structure of derivatives closely related to the queried compound, emphasizing the spatial arrangement, dihedral angles, and intermolecular interactions, such as hydrogen bonds and π–π stacking interactions. For instance, research has detailed the structural characteristics of various benzimidazole derivatives, revealing strong intramolecular and intermolecular hydrogen bonding that contributes to their stability and physical properties (K. Ha, 2012; K. Ha, 2012).
Luminescence and Photophysical Properties
The luminescence properties of benzimidazole derivatives, including their ability to exhibit fluorescent and phosphorescent emissions, have been investigated. This research has implications for the development of materials with potential applications in lighting, display technologies, and as sensors. A study highlighted the synthesis of benzimidazole ligands and their platinum(II) complexes, demonstrating orange/red emissions attributed to metal-to-ligand charge transfers, which could be utilized in designing new luminescent materials (Qinde Liu, Wen-Li Jia, Suning Wang, 2005).
Biological Activities
Benzimidazole derivatives have been shown to possess a range of biological activities, including anion transport capabilities and potential antibacterial properties. Modifications to benzimidazole structures, such as the addition of electron-withdrawing groups, can significantly enhance their activity, which is pivotal for developing new pharmaceuticals and therapeutic agents (Chen-Chen Peng et al., 2016). Moreover, the synthesis of compounds related to the queried chemical has led to the identification of PTP1B inhibitors, demonstrating the relevance of such molecules in addressing conditions like type 2 diabetes and obesity (Shuju Guo et al., 2011).
Mecanismo De Acción
Benzimidazole and its derivatives can act as potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . For example, Selumetinib, a benzimidazole derivative, is a non-ATP-competitive, mitogen-activated protein kinase (MEK) inhibitor targeting MEK1 and MEK2 .
Safety and Hazards
While benzimidazole and its derivatives have shown promising therapeutic potential, it’s important to note that safety and hazards associated with their use must be thoroughly evaluated. The development of tumor resistance, drug toxicities, cancer recurrence, and the low success rate of drug development reaching clinical trials are limiting factors that aggravate the challenges in cancer treatment .
Direcciones Futuras
The future of benzimidazole and its derivatives in medicinal chemistry looks promising. As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance . The search for new classes of anticancer drugs is one of the focuses on improving treatment efficacy and survival rate of cancer patients .
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1-(2-phenoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O/c22-17-8-6-7-16(15-17)21-23-19-11-4-5-12-20(19)24(21)13-14-25-18-9-2-1-3-10-18/h1-12,15H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVGJTDLXIBIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2554100.png)
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)
![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide](/img/structure/B2554103.png)



![1-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2554107.png)


![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554119.png)



![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)